2,2-Dibutyl-2,5-dihydrofuran
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Overview
Description
2,2-Dibutyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with two butyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the dehydration of 2-butene-1,4-diol using catalysts such as aluminum oxide (Al₂O₃) or cobalt-containing catalysts . Another method includes the dehydrohalogenation of tetrahydrofurfuryl halides . These reactions typically require controlled temperatures and pressures to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-2,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones or carboxylic acids, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2,2-Dibutyl-2,5-dihydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-2,5-dihydrofuran involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrofuran: A simpler analog without butyl groups, used in organic synthesis and as a solvent.
2,5-Dimethoxy-2,5-dihydrofuran: Known for its applications in electrochemical synthesis and as an intermediate in the production of fine chemicals.
2-Imino-2,5-dihydrofuran: Exhibits versatile biological activity and is used in diverse fields of organic synthesis.
Uniqueness
2,2-Dibutyl-2,5-dihydrofuran is unique due to the presence of butyl groups, which impart distinct chemical properties and reactivity. These structural features make it valuable for specific applications in research and industry, differentiating it from other dihydrofuran derivatives.
Properties
CAS No. |
920299-31-6 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5,5-dibutyl-2H-furan |
InChI |
InChI=1S/C12H22O/c1-3-5-8-12(9-6-4-2)10-7-11-13-12/h7,10H,3-6,8-9,11H2,1-2H3 |
InChI Key |
RZGBWZDXPPWLQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CCO1)CCCC |
Origin of Product |
United States |
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